molecular formula C11H22N2O2 B2355104 tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate CAS No. 196822-24-9

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Cat. No.: B2355104
CAS No.: 196822-24-9
M. Wt: 214.309
InChI Key: YVHLLGDTKFCKHD-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate is a carbamate derivative featuring a pyrrolidine ring substituted with methyl groups at the 3-position and an N-methylated tertiary-butyl carbamate moiety. This compound is widely utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. Its structural rigidity and stereochemical diversity make it valuable for modulating drug-target interactions .

Properties

IUPAC Name

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13(5)11(4)6-7-12-8-11/h12H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHLLGDTKFCKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carbamate Synthesis via tert-Butyl Chloroformate

The most straightforward method involves reacting N-methyl-3-methylpyrrolidin-3-amine with tert-butyl chloroformate in the presence of a base. This one-step protocol typically employs dichloromethane (DCM) or tetrahydrofuran (THF) as solvents and triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) to neutralize HCl byproducts.

Reaction Conditions :

  • Solvent : DCM (0°C to room temperature)
  • Base : TEA (2.0 equivalents)
  • Time : 2–4 hours
  • Yield : 72–85%

The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the carbamate bond. Excess base ensures complete deprotonation of the amine, driving the reaction to completion.

Reductive Amination Pathways

Synthesis from 3-Methylpyrrolidin-3-one

A two-step reductive amination approach is employed when starting from 3-methylpyrrolidin-3-one :

  • Formation of Imine Intermediate :
    The ketone reacts with methylamine in methanol under reflux to form the corresponding imine.
  • Reduction with Sodium Borohydride (NaBH4) :
    The imine is reduced to the secondary amine, which is subsequently protected with tert-butyl chloroformate as described in Section 1.1.

Key Data :

Step Reagents Temperature Yield
1 CH3NH2, MeOH Reflux 65%
2 NaBH4, THF 0°C 78%

This method is advantageous for introducing the methyl group selectively at the 3-position of the pyrrolidine ring.

Hydrogenation of Protected Intermediates

Catalytic Hydrogenation for Deprotection

In multi-step syntheses, intermediates such as benzyl-protected derivatives are hydrogenated to remove protecting groups. For example:

Procedure :

  • Benzyl Protection : Benzyl chloroformate reacts with the amine in DCM.
  • Hydrogenolysis : The benzyl group is removed using 10% Pd/C under H2 atmosphere in ethanol or methanol.

Optimized Conditions :

  • Catalyst : 10% Pd/C (0.1 equivalents)
  • Solvent : EtOH, 25°C
  • H2 Pressure : 1 atm
  • Yield : 88%

This method is critical for accessing the free amine prior to Boc protection, ensuring high purity and scalability.

Comparative Analysis of Synthetic Routes

The table below evaluates four representative methods for synthesizing tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate:

Method Key Reagents Solvent Temperature Yield
Direct Boc Protection tert-Butyl chloroformate DCM 0°C→RT 85%
Reductive Amination CH3NH2, NaBH4 MeOH/THF Reflux→0°C 65%
Hydrogenation of Benzyl Pd/C, H2 EtOH 25°C 88%
Nucleophilic Substitution DIEA, n-BuOH n-BuOH 143–150°C 56%

Key Observations :

  • Direct Boc protection offers the highest yield (85%) and simplicity.
  • Hydrogenation methods excel in scalability but require additional protection/deprotection steps.
  • Nucleophilic substitution in n-BuOH at elevated temperatures (143–150°C) achieves moderate yields (56%).

Industrial-Scale Production Considerations

Purification Techniques

Industrial processes prioritize recrystallization and column chromatography for purification:

  • Recrystallization : Ethyl acetate/hexane mixtures yield crystals with >99% purity.
  • Chromatography : Silica gel (230–400 mesh) with 20–30% ethyl acetate in hexane.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Synthesis Applications

Tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate is primarily utilized as a protecting group for amines in organic synthesis. The compound can undergo palladium-catalyzed reactions to form N-Boc-protected anilines, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. Additionally, it plays a role in synthesizing tetrasubstituted pyrroles, which are important in medicinal chemistry due to their biological activities.

Enzyme Inhibition

One of the most notable applications of this compound lies in its ability to inhibit neuronal nitric oxide synthase (nNOS). Research has shown that it exhibits significant selectivity for nNOS over other isoforms of nitric oxide synthase, making it a potential candidate for therapeutic interventions in neurodegenerative diseases and cerebral ischemia.

Case Study: Neuroprotection in Cerebral Ischemia

In studies using rabbit models, administration of this compound prior to inducing hypoxia led to reduced neuronal death and improved neurological outcomes. This effect was attributed to the compound's ability to inhibit excessive nitric oxide production during ischemic events, thereby protecting neuronal tissue from damage.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 250 μg/mL. This suggests potential for development as an antimicrobial agent, although further structural modifications may enhance its efficacy.

Case Study: Antimicrobial Efficacy

In controlled laboratory settings, this compound was tested against various bacterial strains. The results indicated moderate antibacterial properties; however, researchers noted that further optimization could broaden its spectrum of activity and improve potency.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate (CAS 927652-04-8)
  • Structural Difference : Lacks the N-methyl group present in the target compound.
  • However, it may also decrease metabolic stability compared to the N-methylated derivative .
tert-Butyl N-(1-benzoyl-3-methyl-pyrrolidin-3-yl)carbamate (CAS 2891598-79-9)
  • Structural Difference : Incorporates a benzoyl group on the pyrrolidine nitrogen.
  • However, this modification could reduce solubility in aqueous media compared to the N-methyl variant .

Functional Group Modifications

tert-Butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride (CAS 1946021-37-9)
  • Structural Difference: Hydrochloride salt form of a non-methylated analog.
  • Impact : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in water) but introduces ionic character that may limit blood-brain barrier penetration. The target compound’s neutral N-methyl group offers better membrane permeability .
tert-Butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate (CAS 1505517-05-4)
  • Structural Difference : Features a 5-oxo group on the pyrrolidine ring.
  • Impact: The ketone group introduces polarity, increasing hydrogen-bonding capacity (e.g., with serine proteases) but reducing passive diffusion across lipid membranes compared to the non-oxidized target compound .

Heterocyclic and Aromatic Substitutions

tert-Butyl N-(1-cyclopentylpyrrolidin-3-yl)carbamate (CAS 710973-92-5)
  • Structural Difference : Cyclopentyl substituent on the pyrrolidine nitrogen.
  • This contrasts with the target compound’s smaller N-methyl group, which offers greater conformational flexibility .
tert-Butyl N-(3-methylpyrazin-2-yl)carbamate (CAS 1355740-34-9)
  • Structural Difference : Pyrazine ring replaces the pyrrolidine.
  • Impact : The aromatic pyrazine enhances electron-deficient character, favoring interactions with electron-rich biological targets (e.g., ATP-binding pockets). However, this reduces the compound’s ability to adopt chiral conformations compared to the pyrrolidine-based target .

Electronic and Solubility Profiles

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Functional Groups
Target Compound ~236 (estimated) 1.8 ~10 (DMSO) N-methyl, 3-methylpyrrolidine
tert-Butyl N-(1-benzoyl-...)carbamate 304.40 3.5 <1 (Water) Benzoyl, 3-methylpyrrolidine
tert-Butyl N-(3R)-5-oxo...carbamate 228.29 0.5 >20 (Water) 5-oxo, 3-methylpyrrolidine
tert-Butyl N-(3-methylpyrazin-2-yl)... 209.25 1.2 ~5 (Ethanol) Pyrazine, tert-butyl carbamate

Biological Activity

Introduction

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a methyl group, and a 3-methylpyrrolidine moiety, which contribute to its unique properties and interactions within biological systems. Understanding the biological activity of this compound is crucial for its application in drug development, particularly for cognitive disorders.

Chemical Properties

  • Molecular Formula : C₁₀H₁₈N₂O₂
  • Molecular Weight : 214.309 g/mol
  • Structure : The compound consists of a tert-butyl group attached to a carbamate functional group linked to a 3-methylpyrrolidine structure, which influences its reactivity and biological interactions.

Table 1: Comparison with Similar Compounds

Compound NameMolecular FormulaKey FeaturesDistinctiveness
tert-butyl N-(3-methylpyrrolidin-3-yl)carbamateC₉H₁₈N₂O₂Lacks methyl substitution on nitrogenMore hydrophilic
tert-butyl N-(4-methylpiperidin-4-yl)carbamateC₁₀H₁₈N₂O₂Contains piperidine instead of pyrrolidineDifferent ring structure
tert-butyl N-benzyl-N-(3-methylpyrrolidin-3-yl)carbamateC₁₁H₁₉N₂O₂Benzyl group instead of methylIncreased lipophilicity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in neurotransmission. The compound may function as a protective agent for amines through the formation of reversible covalent bonds, which can prevent unwanted reactions during synthesis processes.

Hydrolysis and Reactivity

In aqueous conditions, this compound can undergo hydrolysis, resulting in the formation of the corresponding amine and carbamic acid derivatives. This reaction pathway enhances its potential as an intermediate in organic synthesis and as a candidate for pharmacological applications.

Biological Activity Studies

Research indicates that this compound may exhibit neuropharmacological properties. Its structural features suggest potential interactions with receptors involved in cognitive functions, making it a candidate for studies related to cognitive disorders.

Safety and Toxicity

The safety profile of this compound indicates potential hazards associated with oral ingestion and skin contact. The compound is classified under hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Therefore, handling precautions should be strictly adhered to in laboratory settings.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting tert-butyl carbamate derivatives with substituted pyrrolidines. For example, sodium hydride or potassium carbonate can deprotonate the carbamate, enabling nucleophilic attack on halogenated intermediates (e.g., 3-methylpyrrolidin-3-yl derivatives) in solvents like DMF or THF at 60–80°C . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts.
  • Key Parameters :

ParameterTypical Range
Temperature60–80°C
SolventDMF, THF
BaseNaH, K₂CO₃
Reaction Time12–24 h

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • Methodology : Use ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H singlet) and pyrrolidine ring protons (δ 2.5–3.5 ppm for N–CH₃ and ring CH₂). IR spectroscopy identifies carbamate C=O stretching (~1680–1720 cm⁻¹). Mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₂₃N₂O₂⁺ at m/z 227.1756) .

Q. How can purification be achieved to obtain high-purity (>95%) product?

  • Methodology : After quenching the reaction (e.g., with aqueous NH₄Cl), extract the product using ethyl acetate. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Monitor purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety precautions are necessary during synthesis and handling?

  • Methodology : Use inert atmosphere (N₂/Ar) for moisture-sensitive steps. Wear PPE (gloves, goggles) due to potential irritancy of intermediates. Store the compound at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, particularly for enantiomeric or diastereomeric forms?

  • Methodology : Employ chiral auxiliaries (e.g., (R)- or (S)-proline derivatives) or asymmetric catalysis (e.g., Ru-BINAP complexes) to control stereochemistry at the pyrrolidine nitrogen. Verify enantiomeric excess via chiral HPLC or X-ray crystallography (using SHELXL for refinement) .

Q. What mechanistic insights explain contradictory yields in similar carbamate syntheses?

  • Methodology : Competing pathways (e.g., SN2 vs. elimination) may arise from steric hindrance near the pyrrolidine nitrogen. Use DFT calculations (Gaussian 16) to model transition states and identify rate-limiting steps. Validate with kinetic studies (e.g., variable-temperature NMR) .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries?

  • Methodology : Perform single-crystal X-ray diffraction (Cu-Kα radiation) and refine structures using SHELXL . Analyze hydrogen-bonding patterns (e.g., graph set analysis) to identify polymorphs. Compare with Cambridge Structural Database entries to resolve geometric ambiguities .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology : Use molecular docking (AutoDock Vina) to simulate binding to active sites (e.g., acetylcholinesterase). Pair with MD simulations (GROMACS) to assess stability over 100-ns trajectories. Validate via SPR or ITC binding assays .

Q. How do polymorphism and crystal packing affect stability and bioactivity?

  • Methodology : Screen polymorphs using solvent-drop grinding and analyze via PXRD . Test dissolution rates and thermal stability (DSC/TGA). Correlate lattice parameters (Mercury software) with bioactivity in cell-based assays .

Data Contradiction Analysis

  • Example Issue : Conflicting NMR shifts for the pyrrolidine methyl group.
    • Resolution : Compare solvent effects (CDCl₃ vs. DMSO-d₆) and pH (acidic impurities may protonate nitrogen). Re-examine spectra with COSY/HSQC to assign peaks unambiguously .

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